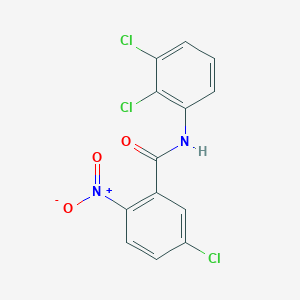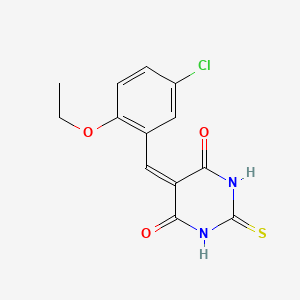![molecular formula C20H14N2O2S B5711170 4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid, commonly known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPB is a member of the benzoic acid family, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用机制
The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CPB has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation. CPB has also been found to inhibit the activity of PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes.
Biochemical and Physiological Effects:
CPB has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. CPB has also been found to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels, which are essential for tumor growth and metastasis.
实验室实验的优点和局限性
CPB has several advantages as a research tool, including its high potency and selectivity for various enzymes and signaling pathways. However, CPB also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on CPB. One area of interest is the development of CPB analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of CPB in various disease models, including inflammatory diseases and cancer. Finally, the development of CPB as a therapeutic agent for human diseases is an exciting area of research that requires further investigation.
Conclusion:
In conclusion, CPB is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPB has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. Despite its limitations, CPB remains an important research tool for investigating various enzymes and signaling pathways. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of CPB.
合成方法
The synthesis of CPB involves a multistep reaction that includes the condensation of 2-chloro-5-nitropyridine with thiophenol, followed by the reduction of the nitro group with iron powder and acetic acid. The resulting compound is then reacted with 4-cyanobenzoic acid to yield CPB. The overall yield of the reaction is approximately 30-40%, and the purity of the product can be increased through recrystallization.
科学研究应用
CPB has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. CPB has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and carbonic anhydrase (CA).
属性
IUPAC Name |
4-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c21-12-17-10-11-18(15-4-2-1-3-5-15)22-19(17)25-13-14-6-8-16(9-7-14)20(23)24/h1-11H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUWXSXJDPIEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)

![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)




![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)

